molecular formula C27H33Cl2N5O2 B611911 N-[(2R)-5-[(1-amino-2-chloroethylidene)amino]-1-(benzylamino)-1-oxopentan-2-yl]-6-(dimethylamino)naphthalene-2-carboxamide CAS No. 1374311-17-7

N-[(2R)-5-[(1-amino-2-chloroethylidene)amino]-1-(benzylamino)-1-oxopentan-2-yl]-6-(dimethylamino)naphthalene-2-carboxamide

Cat. No. B611911
M. Wt: 530.49
InChI Key: DBGNVJZDXMWWQR-GJFSDDNBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

YW3-56 is a PAD2/PAD4 inhibitor which significantly diminishes PAD activation by blocking LPS-induced pulmonary vascular leakage, alleviating acute lung injury, and improving survival in a mouse model of lethal LPS-induced endotoxemia.

Scientific Research Applications

Biomarker Development

  • Metabolites of naphthalene and its derivatives have been investigated as biomarkers for exposure to specific environmental pollutants, especially those related to traffic emissions and industrial sources. Studies have demonstrated the potential of using urinary metabolites like 1&2-amino-naphthalene and 1-hydroxy-pyrene as biomarkers for general vehicle-emitted pollutants, and 1-amino-pyrene specifically for diesel combustion emissions (Gong et al., 2015).

Cancer Research and Chemotherapy

  • Naphthalene derivatives have been part of phase I and II clinical studies for their cytotoxic properties and potential in chemotherapy. For instance, N-[2-(Dimethylamino)ethyl]acridine-4-carboxamide (DACA), which shares structural similarities with the compound , has been examined for its DNA-intercalating properties and the ability to inhibit topoisomerases I and II, crucial in cancer treatment (McCrystal et al., 1999).

Environmental and Occupational Health

  • The study of naphthalene metabolites has been important in understanding occupational exposure to polycyclic aromatic hydrocarbons (PAHs), particularly in industries such as coke production and aluminium production. Naphthalene and its biomarkers are considered useful for assessing total-body exposure to PAHs due to their abundance and correlation with other PAHs in various industries (Rappaport et al., 2004).

properties

CAS RN

1374311-17-7

Product Name

N-[(2R)-5-[(1-amino-2-chloroethylidene)amino]-1-(benzylamino)-1-oxopentan-2-yl]-6-(dimethylamino)naphthalene-2-carboxamide

Molecular Formula

C27H33Cl2N5O2

Molecular Weight

530.49

IUPAC Name

N-[(2R)-5-[(1-Amino-2-chloroethylidene)amino]-1-(benzylamino)-1-oxopentan-2-yl]-6-(dimethylamino)naphthalene-2-carboxamide Hydrochloride

InChI

InChI=1S/C27H32ClN5O2.ClH/c1-33(2)23-13-12-20-15-22(11-10-21(20)16-23)26(34)32-24(9-6-14-30-25(29)17-28)27(35)31-18-19-7-4-3-5-8-19;/h3-5,7-8,10-13,15-16,24H,6,9,14,17-18H2,1-2H3,(H2,29,30)(H,31,35)(H,32,34);1H/t24-;/m1./s1

InChI Key

DBGNVJZDXMWWQR-GJFSDDNBSA-N

SMILES

O=C(C1=CC=C2C=C(N(C)C)C=CC2=C1)N[C@H](CCC/N=C(N)/CCl)C(NCC3=CC=CC=C3)=O.[H]Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

YW356;  YW3 56;  YW3-56

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(2R)-5-[(1-amino-2-chloroethylidene)amino]-1-(benzylamino)-1-oxopentan-2-yl]-6-(dimethylamino)naphthalene-2-carboxamide
Reactant of Route 2
Reactant of Route 2
N-[(2R)-5-[(1-amino-2-chloroethylidene)amino]-1-(benzylamino)-1-oxopentan-2-yl]-6-(dimethylamino)naphthalene-2-carboxamide
Reactant of Route 3
Reactant of Route 3
N-[(2R)-5-[(1-amino-2-chloroethylidene)amino]-1-(benzylamino)-1-oxopentan-2-yl]-6-(dimethylamino)naphthalene-2-carboxamide
Reactant of Route 4
Reactant of Route 4
N-[(2R)-5-[(1-amino-2-chloroethylidene)amino]-1-(benzylamino)-1-oxopentan-2-yl]-6-(dimethylamino)naphthalene-2-carboxamide
Reactant of Route 5
Reactant of Route 5
N-[(2R)-5-[(1-amino-2-chloroethylidene)amino]-1-(benzylamino)-1-oxopentan-2-yl]-6-(dimethylamino)naphthalene-2-carboxamide
Reactant of Route 6
Reactant of Route 6
N-[(2R)-5-[(1-amino-2-chloroethylidene)amino]-1-(benzylamino)-1-oxopentan-2-yl]-6-(dimethylamino)naphthalene-2-carboxamide

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